molecular formula C13H32N2O7Si2 B096528 N,N'-Bis(3-Trimethoxysilylpropyl)urea CAS No. 18418-53-6

N,N'-Bis(3-Trimethoxysilylpropyl)urea

Cat. No. B096528
CAS RN: 18418-53-6
M. Wt: 384.57 g/mol
InChI Key: HSDGFGSXXVWDET-UHFFFAOYSA-N
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Description

Selective Synthesis of Non-Symmetrical Bis-Ureas and Their Self-Assembly

The study of symmetrical bis-ureas has previously demonstrated their ability to form long supramolecular polymers, which result in highly visco-elastic solutions due to cooperative self-assembly involving four hydrogen bonds. This research extends into the realm of non-symmetrical bis-ureas, where the selective synthesis is achieved by reacting mono-isocyanate/mono-ureas with various amines. The resulting compounds, including non-symmetrical bis-ureas, tetra-ureas, and bis-urea functional polydimethylsiloxanes (PDMS), exhibit a combination of solubility and strong association properties, which are beneficial for the physical cross-linking of polymers even in solvents like chloroform .

Silylations with Bis(trimethylsilyl)acetamide

Silyl-proton exchange reactions are a cornerstone in the synthesis of various silylated compounds. The use of bis(trimethylsilyl)acetamide has been shown to be highly effective for the silylation of amides, ureas, and amino acids, among others. This method is not only rapid and efficient under mild conditions but also versatile, serving as a protective measure and a means of preparing reactive intermediates .

N-[hydroxy(dimethyl)silylmethyl]-N,N'-propylene urea hydrochloride: Synthesis and Structure

The synthesis of N-[hydroxy(dimethyl)silylmethyl]-N,N'-propylene urea hydrochloride involves a trans-silylation reaction followed by mild hydrolysis. The structural analysis of the compounds in solution and solid state by NMR spectroscopy and X-ray analysis reveals the pentacoordination of silicon atoms, indicating a hypervalent state. This study provides insights into the structural dynamics of silicon-containing ureas .

Synthesis, Evaluation of Anticancer Activity and COMPARE Analysis of N-bis(trifluoromethyl)alkyl-N'-substituted Ureas

A series of N-bis(trifluoromethyl)alkyl-N'-substituted ureas were synthesized and evaluated for their anticancer activity using the NCI-60 DTP Human Tumor Cell Line Screen. The COMPARE analysis revealed that these compounds exhibited antitumor activity against specific cell lines, with varying degrees of sensitivity. This research highlights the potential of urea derivatives in the development of anticancer agents .

The Structure and Intermolecular Interactions of N,N'-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea

The molecular and crystal structure of N,N'-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea was determined using single-crystal X-ray diffraction and IR spectroscopy. The study focused on the intermolecular hydrogen bonds in both the crystal and solutions, which are crucial for understanding the self-assembly and interaction properties of such compounds .

Synthesis of N-(Substituted)-N'-[5,5'-Bis(bromomethyl)-2-oxido-1,3,2-dioxaphosphorinane-2yl] Ureas

The synthesis of N-(Substituted)-N'-[5,5'-bis(bromomethyl)-2-oxido-1,3,2-dioxaphosphorinane-2yl] ureas was achieved through the condensation of chlorides of various carbamidophosphoric acids with 2,2'-bis(bromomethyl)1,3-propanediol. The structural elucidation of these compounds was conducted using a combination of elemental analyses, IR, NMR, and Mass spectral data. This research contributes to the expanding library of urea derivatives with potential applications in various fields .

Scientific Research Applications

Coatings and Composite Applications

  • Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea is known as a bis-silanes additive that enhances hydrolytic stability. This impacts increased product shelf life, ensures better substrate bonding, and leads to improved mechanical properties in coatings as well as composite applications .
  • Results or Outcomes: The use of this compound results in increased product shelf life, better substrate bonding, and improved mechanical properties in the final product .

Catalyst Supports for Immobilizing Surface Enzymes and Nanoparticles

  • Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea capped magnetic nanoparticles can be used as catalyst supports for immobilizing the surface enzymes and nanoparticles .
  • Results or Outcomes: The use of this compound allows for the effective immobilization of surface enzymes and nanoparticles on the catalyst supports .

Adhesive Primers for Ferrous and Nonferrous Metals

  • Application Summary: Dipodal silanes, such as N,N’-Bis(3-Trimethoxysilylpropyl)urea, are used in applications such as adhesive primers for ferrous and nonferrous metals .
  • Results or Outcomes: The use of this compound results in adhesive primers with increased durability .

Silanization of Ceria

  • Application Summary: N,N’-Bis(3-Trimethoxysilylpropyl)urea may be used in the silanization of ceria, which finds potential applications as medical agents .
  • Results or Outcomes: The use of this compound allows for the effective modification of ceria nanoparticles, which can then be used in various medical applications .

Plastic Optics

  • Application Summary: Dipodal silanes, such as N,N’-Bis(3-Trimethoxysilylpropyl)urea, are used in applications such as plastic optics .
  • Results or Outcomes: The use of this compound results in plastic optics with increased durability .

Multilayer Printed Circuit Boards

  • Application Summary: Dipodal silanes, such as N,N’-Bis(3-Trimethoxysilylpropyl)urea, are used in applications such as multilayer printed circuit boards .
  • Results or Outcomes: The use of this compound results in multilayer printed circuit boards with increased durability .

Safety And Hazards

This compound is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing vapors, and washing hands thoroughly after handling .

properties

IUPAC Name

1,3-bis(3-trimethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGFGSXXVWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N2O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(3-trimethoxysilylpropyl)urea

CAS RN

18418-53-6
Record name Bis[3-(Trimethoxysilyl)Propyl]Urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AS Terpstra, LP Arnett, AP Manning… - Advanced Optical …, 2018 - Wiley Online Library
Mesoporous organosilica films with chiral nematic structures are prepared with a bridging urea group and with alkylene bridges, where the length of the alkylene bridge varies from C 1 –…
Number of citations: 11 onlinelibrary.wiley.com
X Zhu, M Lyu, T Ge, J Wu, C Chen, F Yang… - Cell Reports Physical …, 2021 - cell.com
Direct air capture (DAC) is becoming a technically feasible negative emission technology; however, the fabrication of affordable adsorbents with large CO 2 capacities, fast kinetics, and …
Number of citations: 23 www.cell.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
AS Terpstra - 2017 - open.library.ubc.ca
The synthesis and characterization of new mesoporous organosilica materials with twisted porous networks and defined nanostructures was explored. Spindle-shaped cellulose …
Number of citations: 3 open.library.ubc.ca
JM Kolle, N Johnson-Omodu, A Sayari - Chemical Engineering Journal, 2022 - Elsevier
Tumbling chemical vapour deposition (T-CVD) is presented as a novel methodology for the gas phase grafting (GPG) of a variety of alkoxy- and chloro-silanes on mesoporous silica. …
Number of citations: 2 www.sciencedirect.com
RK Upadhyay, PK Das - Available at SSRN 4482930 - papers.ssrn.com
The hydrophilic surface has emerged as a promising technology with a wide range of applications in various industries. The application of hydrophilic coatings in the automotive …
Number of citations: 0 papers.ssrn.com

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